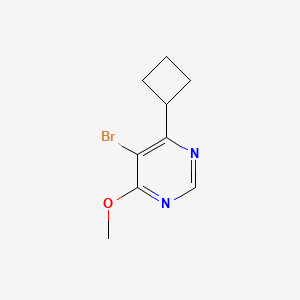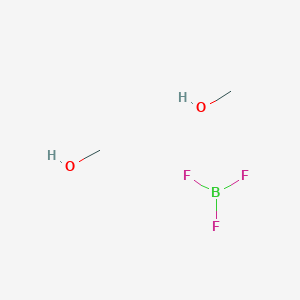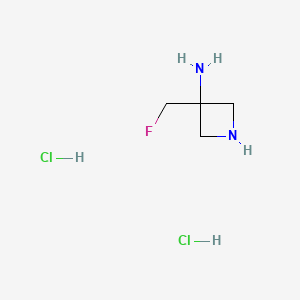
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C4H9FN2.2ClH and a molecular weight of 177.05 . This compound is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Méthodes De Préparation
The synthesis of 3-(Fluoromethyl)azetidin-3-amine;dihydrochloride typically involves the reaction of azetidine with fluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Fluoromethyl)azetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .
Comparaison Avec Des Composés Similaires
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
3-(Chloromethyl)azetidin-3-amine;dihydrochloride: This compound has a chloromethyl group instead of a fluoromethyl group, which can result in different reactivity and biological activity.
3-(Bromomethyl)azetidin-3-amine;dihydrochloride:
3-(Hydroxymethyl)azetidin-3-amine;dihydrochloride: This compound contains a hydroxymethyl group, which can significantly alter its solubility and reactivity compared to the fluoromethyl derivative.
Propriétés
Formule moléculaire |
C4H11Cl2FN2 |
|---|---|
Poids moléculaire |
177.05 g/mol |
Nom IUPAC |
3-(fluoromethyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C4H9FN2.2ClH/c5-1-4(6)2-7-3-4;;/h7H,1-3,6H2;2*1H |
Clé InChI |
FRNAZLJBWHJYPA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CF)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)

![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)


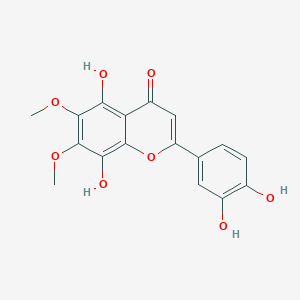

![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
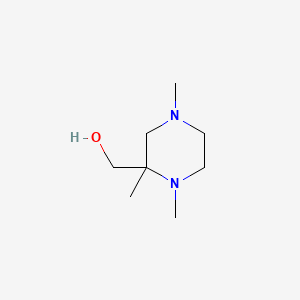
![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)

